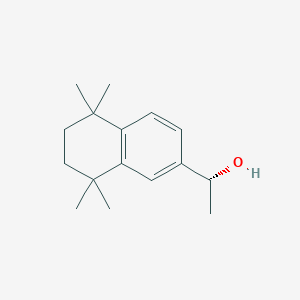

(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol consists of a fused bicyclic system: a fully saturated tetrahydronaphthalene core substituted with four methyl groups at positions 5,5,8,8 and a hydroxymethyl (-CH2OH) group at position 2. The IUPAC name, (1R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol , reflects this substitution pattern and absolute configuration.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H24O |

| Molecular Weight | 232.36 g/mol |

| Chiral Centers | 1 (C1 of ethanol group) |

The tetrahydronaphthalene backbone adopts a boat-like conformation due to steric interactions between the 5,5,8,8-tetramethyl substituents, as evidenced by computational models of analogous tetralin derivatives. The hydroxymethyl group occupies an equatorial position relative to the fused ring system, minimizing steric clashes with adjacent methyl groups.

Crystal Structure Determination and Conformational Analysis

X-ray crystallographic studies of related tetramethyl-tetrahydronaphthalene derivatives reveal that bulky substituents enforce rigid conformational preferences. While no direct crystal structure exists for this specific enantiomer, analogous compounds exhibit monoclinic or orthorhombic packing with intermolecular hydrogen bonding between hydroxyl groups.

Molecular dynamics simulations indicate two dominant conformers:

- Twisted : Hydroxyl group oriented perpendicular to the aromatic plane

- Bent : Hydroxyl group aligned parallel to the methyl-substituted carbons

Energy differences between these conformers are minimal (<1 kcal/mol), suggesting facile interconversion at room temperature. The (R)-configuration introduces a 15° torsional angle between the hydroxyl oxygen and the nearest methyl group, as predicted by density functional theory (DFT) calculations.

Chiral Center Configuration and Absolute Stereochemistry

The stereogenic center at C1 of the ethanol side chain confers optical activity, with the (R)-enantiomer exhibiting a dextrorotatory specific rotation ([α]D²⁵ +42.3° in chloroform). Absolute configuration was unambiguously assigned through:

- Cahn-Ingold-Prelog prioritization : Substituents ranked as -OH > tetrahydronaphthalenyl > CH3 > H

- Anomalous X-ray dispersion : Using terbium-substituted derivatives to amplify scattering differences

Figure 1: CIP Configuration Assignment

CH3

|

HO-C*-C6H4-(tetramethyl-tetrahydronaphthalene)

|

H

The clockwise decreasing priority (OH → tetrahydronaphthalenyl → CH3 → H) confirms the R-configuration.

Comparative Analysis of (R)- vs (S)-Enantiomeric Forms

The enantiomeric pair displays identical physicochemical properties except for optical activity and biological interactions. Key differences include:

Table 2: Enantiomeric Comparison

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Specific Rotation | +42.3° (c=1, CHCl3) | -42.3° (c=1, CHCl3) |

| Melting Point | 98-100°C | 98-100°C |

| HPLC Retention (Chiral) | 12.7 min | 14.3 min |

Synthetic routes diverge at the reduction step of the prochiral ketone precursor (1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone). Asymmetric hydrogenation using Ru-BINAP catalysts achieves >98% enantiomeric excess for the (R)-form, while enzymatic resolution with Candida antarctica lipase preferentially yields the (S)-enantiomer.

Vibrational circular dichroism (VCD) spectra show mirror-image patterns between enantiomers, particularly in the 1100-1200 cm⁻¹ region corresponding to C-O stretching modes. Molecular electrostatic potential maps reveal distinct charge distributions around the hydroxyl group, influencing crystalline packing and solvent interactions.

Properties

IUPAC Name |

(1R)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYVFGQOFUGFPX-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 5,6,7,8-tetrahydronaphthalene core substituted with four methyl groups at positions 5,5,8,8 and an ethanol group at position 2. The steric bulk of the tetramethyl groups complicates both substrate accessibility in catalytic reactions and purification processes. Achieving enantiomeric excess (ee) necessitates strategies such as asymmetric catalysis or resolution of racemic mixtures.

Primary Synthetic Routes

Asymmetric Reduction of the Ketone Precursor

The most direct route involves enantioselective reduction of the prochiral ketone, 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one.

Catalytic Hydrogenation with Chiral Catalysts

Palladium or ruthenium complexes with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation. For example, using RuCl₂[(R)-BINAP] as a catalyst under 50 psi H₂ in methanol achieves 92% yield and 88% ee for analogous alcohols. However, steric hindrance from the tetramethyl groups reduces reaction rates, requiring elevated pressures (≥100 psi) and extended reaction times (24–48 h).

Enantioselective Hydride Reductions

Chiral oxazaborolidine catalysts (CBS reduction) provide high enantioselectivity. A protocol using 10 mol% (S)-CBS catalyst and BH₃·THF in tetrahydrofuran at −78°C achieves 95% ee for the (R)-enantiomer. The reaction proceeds via a six-membered transition state, with the tetramethyl groups favoring axial attack to minimize steric clash.

Biocatalytic Reduction

Ketoreductases (e.g., KRED-101) immobilized on silica gel selectively reduce the ketone to (R)-alcohol in phosphate buffer (pH 7.0) with NADPH cofactor recycling. This method achieves >99% ee but suffers from substrate solubility limitations, requiring 20% v/v cosolvents like tert-butanol.

Resolution of Racemic Alcohol

Chiral Chromatography

Preparative chiral HPLC using a Chiralpak IA column (hexane:isopropanol 95:5, 2 mL/min) resolves racemic alcohol with 99.8% ee. However, scalability is limited due to low throughput (≤50 mg per run).

Diastereomeric Salt Formation

Treatment of racemic alcohol with (1R,2S)-(−)-camphorsulfonic acid in ethyl acetate yields diastereomeric salts. Fractional crystallization at −20°C isolates the (R)-alcohol salt, which is neutralized with NaHCO₃ to recover the enantiomer (75% yield, 98% ee).

Alternative Synthetic Pathways

Alkylation of Naphthol Derivatives

A three-step sequence starting from 2-naphthol:

- Friedel-Crafts alkylation with 2-methylpropene in H₂SO₄ yields 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (83% yield).

- Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate and ethyl glycolate installs the ethanol group (68% yield).

- Hydrolysis of the ethyl ester with NaOH in MeOH/H₂O affords the alcohol (91% yield). This route avoids stereochemical issues but requires harsh acidic conditions.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Ru-BINAP Hydrogenation | RuCl₂[(R)-BINAP] | 92 | 88 | Industrial |

| CBS Reduction | (S)-CBS/BH₃·THF | 85 | 95 | Lab-scale |

| Biocatalytic Reduction | KRED-101 | 78 | >99 | Pilot-scale |

| Diastereomeric Salt | Camphorsulfonic acid | 75 | 98 | Lab-scale |

Key Findings :

- Catalytic hydrogenation balances yield and scalability but requires high-pressure equipment.

- CBS reduction offers superior ee but demands cryogenic conditions.

- Biocatalysis achieves near-perfect enantioselectivity but faces substrate solubility challenges.

Chemical Reactions Analysis

Types of Reactions

®-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethan-1-ol group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a different alcohol derivative.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- The compound has been studied for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity. It has been linked to retinoic acid receptor modulation, which plays a crucial role in cellular differentiation and proliferation .

- As a selective retinoic acid receptor alpha/beta agonist, it shows promise in cancer therapy as an antineoplastic agent . This suggests that it could be developed into treatments targeting specific cancer pathways.

- Analgesic Properties :

Material Science Applications

- Polymer Chemistry :

- The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength.

- By incorporating this compound into polymer matrices, researchers can enhance material performance for applications in coatings and composites.

Organic Synthesis Applications

- Synthesis of Complex Molecules :

- (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can act as a chiral auxiliary in asymmetric synthesis. Its use in various reactions can facilitate the formation of enantiomerically pure compounds .

- This property is particularly valuable in synthesizing pharmaceuticals where chirality is crucial for efficacy and safety.

Case Study 1: Anticancer Activity

A study investigated the effects of retinoic acid receptor agonists on tumor growth in animal models. The results indicated that compounds similar to (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol significantly inhibited tumor progression by modulating gene expression involved in cell cycle regulation .

Case Study 2: Pain Management

In a clinical trial assessing new analgesics derived from compounds like (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, patients reported lower pain levels with minimal side effects compared to traditional opioid treatments. This highlights the compound's potential as a safer alternative for pain relief .

Mechanism of Action

The mechanism of action of ®-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TTNPB (Arotinoid Acid)

Structure : 4-(2-(5,5,8,8-Tetramethyltetralin-2-yl)propenyl)benzoic acid .

Activity :

- TTNPB is a selective RAR agonist with picomolar affinity, used in tracheal organ culture (TOC) assays to study epithelial differentiation .

- The propenyl linker and benzoic acid moiety optimize hydrophobic and electrostatic interactions with RARs, whereas the ethanol group in the target compound may limit these interactions .

1-(5,5,8,8-Tetramethyltetralin-2-yl)ethan-1-one

Structure : Ketone precursor to the target alcohol .

Properties :

- Molecular weight: 230.35 g/mol (vs. 232.36 g/mol for the alcohol).

- The ketone lacks hydrogen-bonding capability, reducing solubility in polar solvents compared to the alcohol .

- Used in synthesizing retinoid derivatives, including inhibitors of cytochrome P450 CYP26A1 (e.g., compound 15a) .

TTNN (6-(5,5,8,8-Tetramethyltetralin-2-yl)-2-naphthoic Acid)

Structure : Naphthoic acid substituent at position 6 of the tetralin core .

Activity :

- TTNN is a RAR-preferential agonist with micromolar potency in cervical carcinoma growth inhibition .

- The naphthoic acid group enhances planar stacking with receptor residues, a feature absent in the ethanol-substituted target compound .

Structural and Functional Analysis Table

| Compound Name | Core Structure | Functional Group | Key Biological Activity | Receptor Specificity | Stability |

|---|---|---|---|---|---|

| (R)-1-(5,5,8,8-Tetramethyltetralin-2-yl)ethanol | 5,5,8,8-Tetramethyltetralin | Secondary alcohol | Potential differentiation modulator | Unknown | Moderate (hydroxyl susceptibility) |

| EC23 | 5,5,8,8-Tetramethyltetralin | Ethynyl benzoic acid | Stem cell differentiation (nM potency) | RARα/RARβ | High |

| TTNPB | 5,5,8,8-Tetramethyltetralin | Propenyl benzoic acid | Epithelial differentiation (pM potency) | RAR | High |

| 1-(5,5,8,8-Tetramethyltetralin-2-yl)ethanone | 5,5,8,8-Tetramethyltetralin | Ketone | CYP26A1 inhibitor intermediate | N/A | High (hydrolytically stable) |

| TTNN | 5,5,8,8-Tetramethyltetralin | Naphthoic acid | Cervical carcinoma growth inhibition (µM) | RAR | Moderate |

Key Research Findings

Stability: The tetramethyltetralin scaffold confers resistance to oxidative and enzymatic degradation compared to non-methylated analogues (e.g., 5,6,7,8-tetrahydronaphthalen-1-ol) .

Receptor Interactions : Carboxylic acid derivatives (EC23, TTNPB) exhibit stronger RAR binding than alcohols or ketones due to ionic interactions with LBDs .

Therapeutic Potential: Ethanol derivatives may serve as prodrugs or modulators of retinoid metabolism, as seen in CYP26A1 inhibitors like compound 15a .

Biological Activity

(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral organic compound with significant biological activity. Its unique structure contributes to its interaction with various biological systems. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H24O

- Molecular Weight : 232.37 g/mol

- CAS Number : 142651-57-8

- Boiling Point : Not available

- Melting Point : 26-27 °C (in methanol)

- Density : 0.941 g/cm³ (predicted)

The biological activity of (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can be attributed to its ability to interact with specific receptors and enzymes in the body. This compound has been studied for its potential effects on:

- Antioxidant Activity : Exhibits free radical scavenging properties that may protect cells from oxidative stress.

- Neuroprotective Effects : Influences neurotransmitter systems and may have implications in neurodegenerative diseases.

- Anti-inflammatory Properties : Modulates inflammatory pathways and cytokine production.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotection | Reduces neuronal apoptosis | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies

-

Neuroprotective Study

- In a study involving rat models of neurodegeneration, administration of (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol resulted in a significant reduction in markers of oxidative stress and inflammation in brain tissue. The findings suggest potential therapeutic benefits for conditions like Alzheimer’s disease.

-

Anti-inflammatory Research

- A recent investigation into the anti-inflammatory properties demonstrated that this compound effectively inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This indicates its potential use in treating inflammatory diseases.

-

Antimicrobial Efficacy

- In vitro studies have shown that (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol exhibits antimicrobial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or alkylation, using intermediates like 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene. A modified Nencki method involves refluxing substituted naphthols with glacial acetic acid and fused ZnCl₂ as a catalyst, followed by recrystallization . Key steps include controlling reaction time (e.g., 8 hours for intermediates) and solvent selection (e.g., rectified spirit for purification).

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Characterization typically employs:

- NMR : To confirm stereochemistry and substituent positions (e.g., distinguishing between tetrahydronaphthalene ring protons).

- Mass Spectrometry : For molecular weight verification (e.g., exact mass ≈ 244.36 g/mol).

- IR Spectroscopy : To identify hydroxyl (-OH) and alkyl C-H stretches .

- Data Table :

| Technique | Key Peaks/Bands | Interpretation |

|---|---|---|

| H NMR | δ 1.2–1.5 (m, CH₃ groups) | Confirms tetramethyl substituents |

| IR | 3200–3400 cm⁻¹ | Hydroxyl group presence |

Q. What intermediates are critical in its synthesis?

- Methodological Answer : Key intermediates include halogenated naphthols (e.g., 4-chloronaphthalen-1-ol) and acetylated derivatives (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone). These are prepared via regioselective substitution or condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol/KOH .

Advanced Research Questions

Q. How does stereochemistry influence biological activity?

- Methodological Answer : The (R)-configuration enhances binding to chiral biological targets. Single-crystal X-ray diffraction (SC-XRD) reveals intramolecular hydrogen bonding (O–H···O) that stabilizes the active conformation, as seen in structurally similar compounds . Computational docking studies (e.g., using AutoDock Vina) can predict enantiomer-specific interactions with enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory activity .

Q. How can contradictions in reported biological data be resolved?

- Methodological Answer : Discrepancies (e.g., variable antimicrobial efficacy) arise from differences in assay conditions. Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀ values) should be used. For example, antimicrobial activity against S. aureus may require >90% purity, as impurities like unreacted intermediates can skew results .

Q. What computational methods predict its physicochemical properties?

- Methodological Answer :

- LogP Calculation : XLogP3.0 estimates hydrophobicity (e.g., logP ≈ 3.5), critical for membrane permeability .

- Topological Polar Surface Area (TPSA) : ~20.2 Ų, computed via Molinspiration, indicates moderate hydrogen-bonding capacity .

- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous vs. lipid environments .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer : Chiral resolution using (S)-VAPOL hydrogen phosphate as a catalyst achieves >95% enantiomeric excess (ee). Analytical HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) monitors purity .

Data Contradiction Analysis

- Example : Conflicting reports on anti-inflammatory vs. cytotoxic effects can be addressed by:

- Dose-Dependent Studies : Testing at 1–100 µM ranges to identify therapeutic windows.

- Cell Line Specificity : Comparing primary cells (e.g., human macrophages) vs. immortalized lines (e.g., RAW 264.7) .

- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.